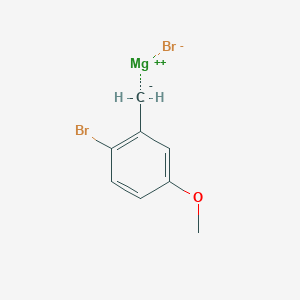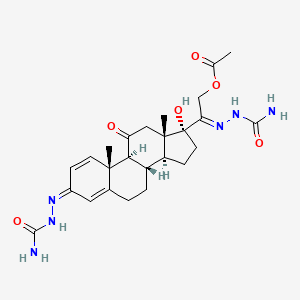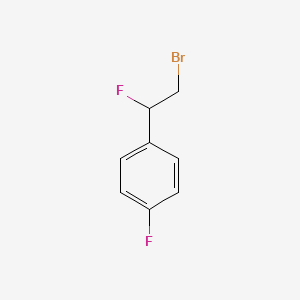amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chloro-4-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a 3-chloro-4-fluorophenyl group
Vorbereitungsmethoden
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid typically involves multiple steps One common method includes the alkylation of a precursor compound with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxideIndustrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Analyse Chemischer Reaktionen
2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the 3-chloro-4-fluorophenyl group can interact with biological targets through various pathways. The exact mechanism depends on the specific application and the molecular environment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Eigenschaften
Molekularformel |
C14H17ClFNO4 |
|---|---|
Molekulargewicht |
317.74 g/mol |
IUPAC-Name |
2-(3-chloro-4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,18,19) |
InChI-Schlüssel |
DOGVFAKZQDDULU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


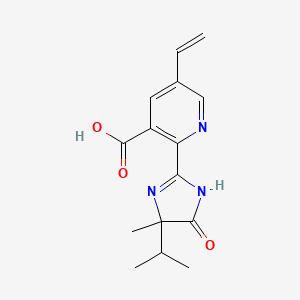
![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)
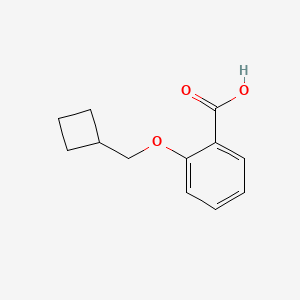
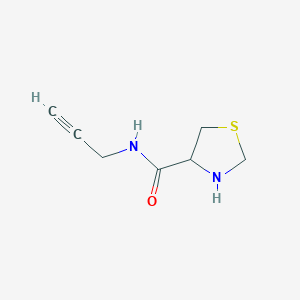
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)

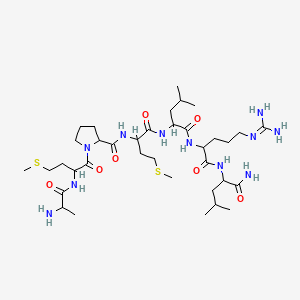
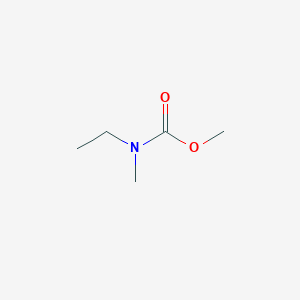
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
